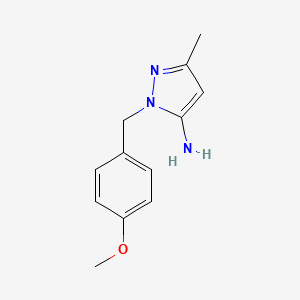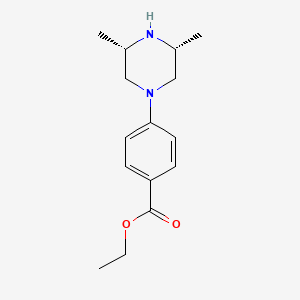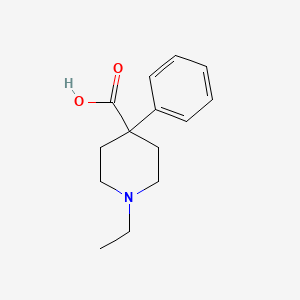
Potassium hydrogen DL-aspartate
Übersicht
Beschreibung
Potassium hydrogen DL-aspartate is a chemical compound with the molecular formula C₄H₆KNO₄. It is a potassium salt of DL-aspartic acid, which is a racemic mixture of the proteinogenic amino acid L-aspartate and the non-proteinogenic amino acid D-aspartate. This compound is known for its role in various biological processes and its potential therapeutic applications, particularly in treating combined potassium-magnesium deficiency with subsequent arrhythmia .
Wissenschaftliche Forschungsanwendungen
Kaliumhydrogen-DL-Aspartat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Es spielt eine Rolle bei der Neurotransmission und dem Zellstoffwechsel.
Medizin: Es wird zur Behandlung von kombinierten Kalium-Magnesium-Mangel mit anschließendem Arrhythmie verwendet.
5. Wirkmechanismus
Kaliumhydrogen-DL-Aspartat entfaltet seine Wirkungen durch die Teilnahme an verschiedenen biochemischen Stoffwechselwegen. Es fungiert als Neurotransmitter für schnelle synaptische Erregung und spielt eine Rolle im Zellstoffwechsel. Die Verbindung hemmt Zellschäden und Apoptose, indem sie oxidativen Stress und zelluläre Signalwege moduliert. Es trägt auch dazu bei, das Elektrolytgleichgewicht aufrechtzuerhalten und die Myokardfunktion zu unterstützen .
Ähnliche Verbindungen:
Kalium-L-Aspartat: Ähnlich in der Struktur, enthält aber nur das L-Isomer der Asparaginsäure.
Magnesiumaspartat: Enthält Magnesium anstelle von Kalium und wird für ähnliche therapeutische Zwecke verwendet.
Calciumaspartat: Enthält Calcium und wird als Nahrungsergänzungsmittel verwendet.
Einzigartigkeit: Kaliumhydrogen-DL-Aspartat ist aufgrund seiner racemischen Mischung aus sowohl dem L- als auch dem D-Isomer der Asparaginsäure einzigartig, was es ihm ermöglicht, an einer größeren Bandbreite biologischer Prozesse teilzunehmen, verglichen mit seinen Gegenstücken, die nur ein Isomer enthalten. Diese Dualität erhöht seine Wirksamkeit bei der Behandlung von Mangelzuständen und der Unterstützung zellulärer Funktionen .
Safety and Hazards
When handling Potassium hydrogen DL-aspartate, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Kaliumhydrogen-DL-Aspartat kann durch Reaktion von DL-Asparaginsäure mit Kaliumhydroxid oder Kaliumcarbonat synthetisiert werden. Die Reaktion umfasst typischerweise das Auflösen von DL-Asparaginsäure in Wasser und das Hinzufügen von Kaliumhydroxid oder Kaliumcarbonat bei gleichzeitiger Einhaltung einer Temperatur zwischen 70-80 °C. Der pH-Wert des Reaktionsgemisches wird auf 6,0-7,5 eingestellt. Nach Beendigung der Reaktion wird die Lösung filtriert, konzentriert und abgekühlt, um das Produkt zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Kaliumhydrogen-DL-Aspartat ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktoren und Filtersystemen zur Verarbeitung großer Mengen an Reaktanten und Produkten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kaliumhydrogen-DL-Aspartat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu entsprechenden Oxosäuren oxidiert werden.
Reduktion: Es kann zu Aminoalkoholen reduziert werden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Bildung von Oxosäuren.
Reduktion: Bildung von Aminoalkoholen.
Substitution: Bildung von substituierten Aspartaten mit verschiedenen funktionellen Gruppen.
Wirkmechanismus
Potassium hydrogen DL-aspartate exerts its effects by participating in various biochemical pathways. It acts as a neurotransmitter for fast synaptic excitation and plays a role in cellular metabolism. The compound inhibits cell damage and apoptosis by modulating oxidative stress and cellular signaling pathways. It also helps in maintaining electrolyte balance and supporting myocardial function .
Similar Compounds:
Potassium L-aspartate: Similar in structure but contains only the L-isomer of aspartic acid.
Magnesium aspartate: Contains magnesium instead of potassium and is used for similar therapeutic purposes.
Calcium aspartate: Contains calcium and is used as a dietary supplement.
Uniqueness: this compound is unique due to its racemic mixture of both L- and D-isomers of aspartic acid, which allows it to participate in a broader range of biological processes compared to its counterparts that contain only one isomer. This dual nature enhances its effectiveness in treating deficiencies and supporting cellular functions .
Eigenschaften
IUPAC Name |
potassium;3-amino-4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVQZSTAVIHFD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021780 | |
| Record name | Potassium hydrogen DL-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923-09-1 | |
| Record name | Potassium hydrogen DL-aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hydrogen DL-aspartate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium hydrogen DL-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen DL-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



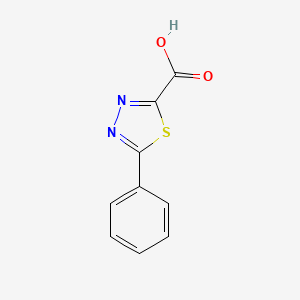
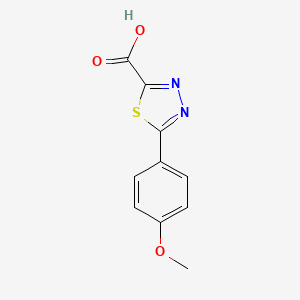


![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
